Hatomarubigin C is produced by certain strains of Streptomyces, which are well-known for their ability to synthesize a wide variety of bioactive secondary metabolites. The biosynthetic pathway for this compound involves a gene cluster that has been characterized in Streptomyces sp. 2238-SVT4, revealing that it consists of multiple open reading frames responsible for its synthesis . This positions hatomarubigin C within the broader category of angucyclines, which are characterized by their polycyclic structures and have been studied for their anti-cancer and antibiotic properties.
The synthesis of hatomarubigin C involves a complex biosynthetic pathway orchestrated by a series of genes within the hrb gene cluster. In laboratory settings, heterologous expression of this gene cluster in Streptomyces lividans has been utilized to produce various hatomarubigins, including hatomarubigin C itself .
Hatomarubigin C features a complex molecular structure typical of angucyclines. It is characterized by multiple fused rings and hydroxyl groups that contribute to its biological activity.
Hatomarubigin C participates in several chemical reactions that can modify its structure and enhance its pharmacological properties.
The mechanism of action for hatomarubigin C primarily revolves around its interaction with cellular targets, often linked to its antibiotic properties.
Understanding the physical and chemical properties of hatomarubigin C is crucial for its application in pharmaceuticals.
Hatomarubigin C holds promise in various scientific applications, particularly in drug development.
Angucyclines are a structurally diverse class of aromatic polyketides produced predominantly by Streptomyces and related actinomycetes. They share a characteristic angular tetracyclic benz[a]anthraquinone core but exhibit extensive modifications, including glycosylation, methylation, oxidation, and dimerization [3] [9]. Hatomarubigin C (chemical name: (1S)-1β,11-Dihydroxy-3β-methyl-8-methoxy-1,2,3,4-tetrahydrobenz[a]anthracene-7,12-dione) belongs to this family, featuring a partially reduced central ring system and oxygen substitutions critical for bioactivity [1].
Table 1: Physicochemical Properties of Hatomarubigin C
Property | Value | Reference |
---|---|---|
CAS Registry Number | 139501-92-1 | [1] |
Molecular Formula | C₂₀H₁₈O₅ | [1] |
Molecular Weight | 338.36 g/mol | [1] |
UV-Vis Maxima (MeOH) | 226 nm, 260 nm, 469 nm | [8] |
Solubility | Soluble in DMSO, methanol, ethyl acetate; insoluble in water | [1] |
Hatomarubigin C is not merely an endpoint metabolite but a key node in the chemical defense arsenal of Streptomyces. Its production and modification reflect sophisticated ecological adaptations.
Demonstrates ability to enhance cytotoxicity of colchicine in multidrug-resistant tumor cells, suggesting potential ecological roles in complex microbial communities where eukaryotic predators (e.g., amoebae) exist [8].
Biosynthesis and Genetic Regulation:
Biosynthesis is tightly linked to morphological differentiation in Streptomyces, peaking during aerial hyphae formation and sporulation—a hallmark of secondary metabolite production in this genus [7] [10].
Bioactivity Profile:
Table 2: Key Hatomarubigin Derivatives and Their Structural Features
Compound | Structure | Biosynthetic Step | Enzyme Involved |
---|---|---|---|
Hatomarubigin E | 8-O-demethylhatomarubigin C | Late-stage demethylation | N/A (Precursor) |
Hatomarubigin C | C-8 methoxylated derivative of Hatomarubigin E | O-Methylation at C-8 | HrbU |
Hatomarubigin D | Dimer linked via methylene bridge | Oxidative coupling | HrbY |
Hatomarubigin F | 5-Hydroxyhatomarubigin E | Regiospecific hydroxylation | HrbF (putative) |
The isolation and characterization of Hatomarubigin C exemplify the evolving methodologies in natural product discovery—from classical activity-guided fractionation to modern genetic and enzymological approaches.
Structure determination relied on NMR spectroscopy (¹H, ¹³C, COSY, HMBC) and high-resolution mass spectrometry (HR-MS), revealing its angucycline core and oxygenation pattern [8].
Key Research Milestones:
2020s: Genomic analyses revealed the broader distribution of hrb-like clusters in diverse Streptomyces spp., suggesting wider ecological prevalence of hatomarubigin-type metabolites than previously recognized [5] [10].
Technological Drivers:
Table 3: Chronology of Key Discoveries in Hatomarubigin Research
Year | Discovery | Significance | Reference |
---|---|---|---|
~2000 | Isolation of Hatomarubigins A-D | Identification of novel cytotoxic angucyclines | [8] |
2010 | Isolation of Hatomarubigin E; HrbU function | Elucidated final methylation step in Hatomarubigin C biosynthesis | [8] |
2014 | Full hrb cluster expression; Hatomarubigin F | Demonstrated genetic basis and pathway plasticity | [2] |
Key Compounds Mentioned: Hatomarubigin C, Hatomarubigin D, Hatomarubigin E, Hatomarubigin F, Angucycline, Benz[a]anthraquinone
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